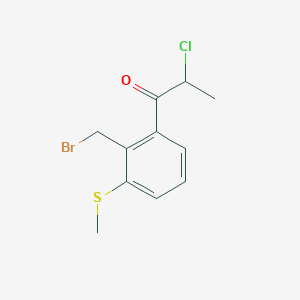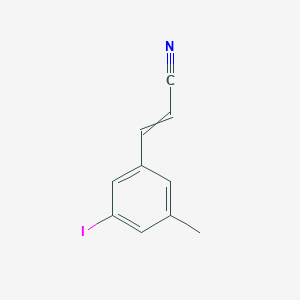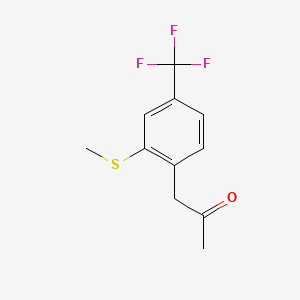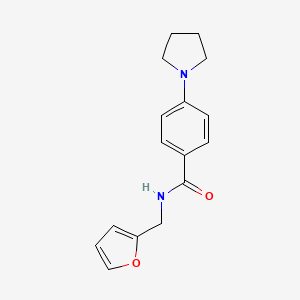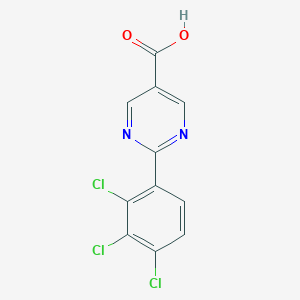
H-Cys(1)-D-Tyr-D-aIle-D-Gln-Asn-Cys(1)-D-Pro-D-Arg-Gly-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vasotocin, also known as arginine vasotocin, is an oligopeptide hormone found in non-mammalian vertebrates such as birds, fishes, and amphibians. It is homologous to oxytocin and vasopressin, which are found in mammals. Vasotocin plays a crucial role in regulating water balance, osmotic homeostasis, and social and sexual behaviors in these animals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of vasotocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of vasotocin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
化学反応の分析
Types of Reactions: Vasotocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of cysteine residues in its structure allows for the formation of disulfide bridges, which are crucial for its biological activity .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol groups of cysteine residues to form disulfide bridges.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bridges, converting them back to thiol groups.
Substitution: Various protecting groups are used during peptide synthesis to prevent unwanted reactions.
Major Products Formed: The primary product of these reactions is the biologically active form of vasotocin, which contains a disulfide bridge between cysteine residues. This structure is essential for its interaction with receptors and subsequent biological effects .
科学的研究の応用
Vasotocin has a wide range of scientific research applications across various fields:
Chemistry: Vasotocin serves as a model peptide for studying peptide synthesis, folding, and structure-activity relationships.
Biology: It is used to investigate the role of neuropeptides in regulating social and reproductive behaviors in non-mammalian vertebrates.
Medicine: Research on vasotocin provides insights into the evolutionary origins of oxytocin and vasopressin, aiding in the development of therapeutic agents targeting these pathways.
Industry: Vasotocin is utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
作用機序
Vasotocin exerts its effects by binding to specific receptors on target cells. These receptors are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways upon ligand binding. The primary molecular targets of vasotocin include receptors involved in water balance and social behaviors. The binding of vasotocin to its receptors triggers a cascade of events, leading to the regulation of water reabsorption in the kidneys and modulation of social and reproductive behaviors .
類似化合物との比較
Oxytocin: Found in mammals, it primarily regulates reproductive behaviors and social bonding.
Vasopressin: Also found in mammals, it plays a key role in water balance and blood pressure regulation
特性
分子式 |
C43H67N15O12S2 |
|---|---|
分子量 |
1050.2 g/mol |
IUPAC名 |
(2R)-1-[(4R,7S,10R,13R,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24-,25+,26+,27+,28-,29-,30+,34+/m0/s1 |
InChIキー |
OXDZADMCOWPSOC-DNACAAMISA-N |
異性体SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


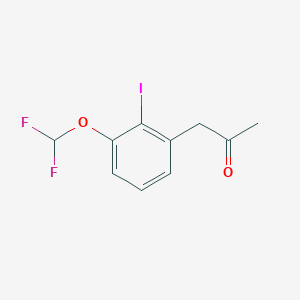
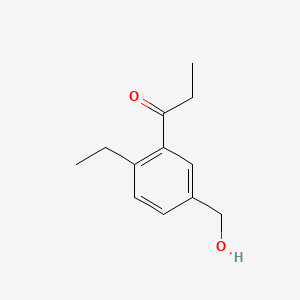




![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)

